molecular formula C18H25N3O B050849 3-Deoxy Saxagliptin CAS No. 361441-98-7

3-Deoxy Saxagliptin

Numéro de catalogue B050849
Numéro CAS: 361441-98-7
Poids moléculaire: 299.4 g/mol
Clé InChI: CNEBXOWFQASQAR-FTDXYOEWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Saxagliptin is an orally active hypoglycemic drug of the dipeptidyl peptidase-4 (DPP-4) inhibitor class . It is used with proper diet and exercise to treat high blood sugar levels in patients with type 2 diabetes . Saxagliptin helps to control blood sugar levels by making the pancreas gland release more insulin. It also signals the liver to stop producing sugar when there is too much sugar in the blood .


Synthesis Analysis

Saxagliptin can be prepared from 1-adamantanecarboxylic acid via sulfuric acid/nitric acid to get 3-hydroxy-1-adamantanecarboxylic acid; treated with the one-pot method through acylation, condensation, and decarboxylation to obtain 3-hydroxy-1-acetyladamantane; and finally oxidized by potassium permanganate (KMnO4) to get the target compound . The overall yield was about 60%, which provides a new idea for commercial production of saxagliptin intermediate .


Molecular Structure Analysis

The molecular formula of Saxagliptin is C18H25N3O2 . The average mass is 315.410 Da and the monoisotopic mass is 315.194672 Da .


Chemical Reactions Analysis

Saxagliptin is prepared from 1-adamantanecarboxylic acid via sulfuric acid/nitric acid to get 3-hydroxy-1-adamantanecarboxylic acid; treated with the one-pot method through acylation, condensation, and decarboxylation to obtain 3-hydroxy-1-acetyladamantane; and finally oxidized by potassium permanganate (KMnO4) to get the target compound .

Applications De Recherche Scientifique

Type 2 Diabetes Mellitus (T2DM) Management

3-Deoxy Saxagliptin, as a dipeptidyl peptidase-4 (DPP-4) inhibitor, plays a significant role in the management of T2DM. It works by decreasing the deactivation of incretins, which are hormones that increase insulin release in response to meals . This mechanism helps in controlling blood glucose levels postprandially.

Enhancing Bioavailability

Research has been conducted to improve the bioavailability of Saxagliptin through the formulation of Eudragit-coated nanoparticles. This approach aims to control the rate of drug delivery, particularly for oral administration, where Saxagliptin’s low bioavailability is a major concern .

Polymer-Based Nanoparticle Development

The development of Solid Lipid Nanoparticles (SLNs) for Saxagliptin using a central composite design (CCD) module is a notable application. This involves optimizing the formulation variables to achieve desired particle size and entrapment efficiency, which are critical for the drug’s efficacy .

Comparative Efficacy and Safety Analysis

Saxagliptin has been the subject of systematic reviews and meta-analyses to evaluate its comparative efficacy and safety against other antidiabetic drugs. Such studies are crucial for determining its position in the therapeutic landscape of T2DM treatment .

Clinical Trials for Combination Therapies

Numerous clinical trials have investigated Saxagliptin as part of dual or triple combination therapies with other antihyperglycemic agents. These studies assess the synergistic effects and tolerability of Saxagliptin when used alongside other medications .

Adverse Event Incidence Reduction

Another important application is the investigation of Saxagliptin’s role in reducing the incidence of adverse events when added to metformin. This includes evaluating the risk of hypoglycemia, weight gain, and other potential side effects compared to other treatments .

Mécanisme D'action

Target of Action

3-Deoxy Saxagliptin is a highly potent, selective, and competitive inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis .

Mode of Action

3-Deoxy Saxagliptin interacts with its target, DPP-4, by forming a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . This interaction inhibits the enzymatic function of DPP-4, thereby slowing down the breakdown of incretin hormones and increasing their level in the body . The increased circulation of intact GLP-1 and GIP leads to augmented glucose-dependent insulin secretion .

Biochemical Pathways

The inhibition of DPP-4 by 3-Deoxy Saxagliptin affects the incretin pathway. Incretins, such as GLP-1 and GIP, are hormones that stimulate a decrease in blood glucose levels. By preventing the inactivation of these hormones, 3-Deoxy Saxagliptin enhances their action, leading to increased fat and muscle glucose utilization and reduced hepatic glucose production . This results in the reduction of postprandial glucose (PPG), fasting plasma glucose (FPG), and glycated hemoglobin (HbA1c) levels .

Pharmacokinetics

3-Deoxy Saxagliptin is orally absorbed and can be administered with or without food . It is metabolized by cytochrome P450 (CYP) 3A4/5 and is eliminated by a combination of renal and hepatic clearance . The half-life of plasma DPP-4 inhibition with 3-Deoxy Saxagliptin is approximately 27 hours, supporting a once-daily dosing regimen . No clinically meaningful differences in the pharmacokinetics of 3-Deoxy Saxagliptin have been detected in patients with hepatic impairment . Dose reduction is recommended in patients with moderate or severe renal impairment due to greater systemic exposure .

Result of Action

The inhibition of DPP-4 by 3-Deoxy Saxagliptin leads to improved glycemic control in patients with type 2 diabetes . It increases the level of incretin hormones, which in turn augments glucose-dependent insulin secretion, leading to a decrease in blood glucose levels .

Action Environment

The action of 3-Deoxy Saxagliptin can be influenced by various environmental factors. For instance, the presence of strong CYP inhibitors can increase the exposure to 3-Deoxy Saxagliptin, necessitating a dose reduction . Additionally, the efficacy and stability of 3-Deoxy Saxagliptin can be affected by the patient’s renal function, with dose adjustments needed in cases of moderate or severe renal impairment .

Orientations Futures

While Saxagliptin has similar efficacy compared with most oral antidiabetic drugs and may be more effective than acarbose, it has a better safety profile than both acarbose and sulfonylureas . This suggests that Saxagliptin could be a promising drug for the treatment of type 2 diabetes in the future.

Propriétés

IUPAC Name

(1S,3S,5S)-2-[(2S)-2-(1-adamantyl)-2-aminoacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c19-9-14-4-13-5-15(13)21(14)17(22)16(20)18-6-10-1-11(7-18)3-12(2-10)8-18/h10-16H,1-8,20H2/t10?,11?,12?,13-,14+,15+,16-,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEBXOWFQASQAR-FTDXYOEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)N4C(CC5C4C5)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701110803
Record name (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Deoxy Saxagliptin

CAS RN

361441-98-7
Record name (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=361441-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.